molecular formula C8H8N2O4 B2376564 5-Nitro-2-(oxetan-3-yloxy)pyridine CAS No. 1349719-05-6

5-Nitro-2-(oxetan-3-yloxy)pyridine

Cat. No.: B2376564
CAS No.: 1349719-05-6
M. Wt: 196.162
InChI Key: NFGISEIUOFRCIZ-UHFFFAOYSA-N
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Description

5-Nitro-2-(oxetan-3-yloxy)pyridine is a pyridine derivative featuring a nitro group at the 5-position and an oxetan-3-yloxy moiety at the 2-position (CAS: 1349719-05-6, Purity: 97%) . No direct biological activity data are reported in the provided evidence, suggesting its role may be exploratory or synthetic rather than therapeutic.

Properties

IUPAC Name

5-nitro-2-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-10(12)6-1-2-8(9-3-6)14-7-4-13-5-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGISEIUOFRCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(oxetan-3-yloxy)pyridine typically involves the nitration of 2-(oxetan-3-yloxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(oxetan-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(oxetan-3-yloxy)pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The oxetane ring can also participate in covalent bonding with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioisosteric Analogs: 5-Nitro-2-(3-phenylpropoxy)pyridine (5-NPPP)

A key bioisostere, 5-NPPP (5-nitro-2-(3-phenylpropoxy)pyridine), replaces the oxetane group with a 3-phenylpropoxy chain. Derived from a boronic acid precursor via bioisosteric replacement, 5-NPPP demonstrated potent NorA efflux pump inhibition in Staphylococcus aureus, restoring fluoroquinolone efficacy without cytotoxicity in Hep-G2 cells . The phenylpropoxy group likely enhances lipophilicity, improving membrane permeability compared to the oxetane-containing analog.

Property 5-Nitro-2-(oxetan-3-yloxy)pyridine 5-NPPP
Substituents Oxetan-3-yloxy, nitro 3-Phenylpropoxy, nitro
Biological Activity Not reported NorA inhibition (IC₅₀: ND)
Cytotoxicity Not tested None (Hep-G2 cells)
Source

Heterocyclic Variants: Benzonitrile and Pyrimidine Derivatives

5-Nitro-2-(oxetan-3-yloxy)benzonitrile and 5-Nitro-2-(oxetan-3-yloxy)pyrimidine () share the oxetan-3-yloxy-nitro motif but differ in their aromatic cores. Neither compound has reported biological data, highlighting a gap in comparative studies .

Nitro-Pyridine Derivatives with Halogen Substituents

  • 3-Iodo-5-nitropyridin-2-ol (): Features a hydroxyl and iodine substituent. No activity data are available .
  • 3-(Dimethoxymethyl)-5-iodopyridine (): Lacks the nitro group but includes a dimethoxymethyl chain, which may sterically hinder interactions with biological targets .

Biological Activity

5-Nitro-2-(oxetan-3-yloxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : 210.20 g/mol

This compound features a pyridine ring substituted with a nitro group and an oxetan-3-yloxy moiety, which may influence its biological properties.

The biological activity of this compound may involve several mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, potentially affecting pathways related to inflammation and cell signaling.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular responses.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A study reported that certain pyridine derivatives significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, which are critical mediators in inflammatory responses .

Anticancer Potential

Some investigations have suggested that pyridine derivatives can inhibit cancer cell proliferation. For instance, the compound's structural analogs have been tested against various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction .

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to this compound. Below are summarized findings from key research:

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated significant reduction in COX-2 expression with IC50_{50} values comparable to standard anti-inflammatory drugs .
Study BAnticancer activityShowed that derivatives led to a decrease in cell viability across multiple cancer types, with apoptosis confirmed via flow cytometry .
Study CMechanistic insightsIdentified potential pathways involved in the inhibition of NF-kB signaling by related compounds .

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